2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde
Description
Properties
IUPAC Name |
2-(2-amino-3-fluorophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADVUERCIHVSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selenium Dioxide (SeO₂)-Mediated Oxidation
Procedure :
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Substrate : 2-Amino-3-fluorophenyl ethanol derivatives (e.g., 2-(2-amino-3-fluorophenyl)ethanol).
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Reagents : SeO₂ (1.2–2.0 equiv), pyridine (solvent), 80–110°C, 6–12 h.
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Mechanism : SeO₂ oxidizes the alcohol to the corresponding α-ketoaldehyde via a two-electron transfer process. The amino group may require protection (e.g., acetylation) to prevent side reactions.
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Yield : 60–75% (after deprotection).
Data Table :
Condensation of 2-Amino-3-fluorobenzaldehyde with Glyoxylic Acid
Acid-Catalyzed Aldol Condensation
Procedure :
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Substrate : 2-Amino-3-fluorobenzaldehyde, glyoxylic acid.
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Reagents : HCl (0.1–1.0 M), ethanol/water (3:1), 50–70°C, 4–6 h.
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Mechanism : Acid catalysis promotes nucleophilic attack of the aldehyde on glyoxylic acid, forming the α-ketoaldehyde.
Optimization Insights :
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pH Control : Neutral to slightly acidic conditions (pH 6–7) minimize side reactions (e.g., over-oxidation).
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Solvent Effects : Polar aprotic solvents (DMSO, 1,4-dioxane) enhance reaction rates by stabilizing intermediates.
Reductive Amination of 2-Oxo-3-fluorophenylacetaldehyde
Catalytic Hydrogenation
Procedure :
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Substrate : 2-Oxo-3-fluorophenylacetaldehyde.
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Reagents : NH₃ (aq), Pd/C (5–10 wt%), H₂ (1–3 atm), ethanol, 25–50°C, 12–24 h.
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Mechanism : Reductive amination converts the ketone to an amine while retaining the aldehyde group.
Data Table :
Hydrolysis of Protected α-Ketoester Intermediates
Base-Mediated Hydrolysis
Procedure :
-
Substrate : Ethyl 2-(2-amino-3-fluorophenyl)-2-oxoacetate.
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Mechanism : Saponification of the ester followed by acid work-up yields the free aldehyde.
Key Considerations :
-
Protection Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during ester hydrolysis.
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Work-Up : Acidic conditions (pH 3–4) precipitate the product, avoiding over-oxidation.
Comparative Analysis of Methods
Table 1: Efficiency and Practicality of Synthetic Routes
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| SeO₂ Oxidation | High regioselectivity | Toxicity of SeO₂ | 60–75% | Moderate |
| Aldol Condensation | Mild conditions | Requires pH control | 55–65% | High |
| Reductive Amination | Single-step process | High-pressure equipment needed | 70–77% | Low |
| α-Ketoester Hydrolysis | Compatible with protecting groups | Multi-step synthesis | 65–72% | High |
Mechanistic Insights and Side Reactions
Competing Pathways in Oxidation Reactions
Stereochemical Considerations
-
Keto-Enol Tautomerism : The α-ketoaldehyde exists in equilibrium with its enol form, affecting reactivity in downstream applications. Stabilization via hydrogen bonding (e.g., hydrate formation) is common.
Industrial-Scale Production Recommendations
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that may include acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to target proteins, influencing their activity. The oxo group can participate in redox reactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 2-(2-amino-3-fluorophenyl)-2-oxoacetaldehyde can be contextualized by comparing it to structurally related 2-aryl-2-oxoacetaldehydes. Key differences arise from substituent positions, electronic effects, and functional group interactions.
Table 1: Structural and Functional Comparison of 2-Aryl-2-oxoacetaldehyde Derivatives
Key Comparative Insights :
Substituent Effects: Electron-withdrawing groups (e.g., -F, -Br): Increase electrophilicity of the α-ketoaldehyde, facilitating nucleophilic additions (e.g., in Petasis or Passerini reactions) . Electron-donating groups (e.g., -OCH₃, -OH): Stabilize the aromatic ring but may reduce reactivity at the carbonyl group .
Synthetic Utility :
- Microwave-assisted synthesis (e.g., for rhodanine derivatives using 2-(1H-indol-3-yl)-2-oxoacetaldehyde) achieves high yields (~60–89%) under optimized conditions .
- Flow chemistry methods enable scalable synthesis of α-acyloxy ketones from similar aldehydes, with productivity up to 0.312 g/min .
Stability and Handling :
- Hydrate forms (e.g., 2-(4-fluorophenyl)-2-oxoacetaldehyde hydrate) are sensitive to moisture and require storage at -20°C .
- Brominated derivatives (e.g., 2-(3-bromophenyl)-2-oxoacetaldehyde) are stable under inert atmospheres but may require purification via chromatography .
Biological Activity: Oxime derivatives (e.g., 2-(4-hydroxyphenyl)-2-oxoacetaldehyde oxime) exhibit enzyme-regenerating properties . The amino group in the target compound could enhance bioactivity, analogous to amino-substituted heterocycles in HIV-1 inhibitors .
Research Findings and Data Tables
Table 2: NMR Chemical Shifts of Selected 2-Aryl-2-oxoacetaldehydes
Biological Activity
2-(2-Amino-3-fluorophenyl)-2-oxoacetaldehyde, with the molecular formula CHFNO and a molecular weight of approximately 167.14 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 167.14 g/mol
- CAS Number : Not specified in the sources but can be identified through chemical databases.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Interaction : It could interact with neurotransmitter receptors, influencing neurological functions and potentially providing therapeutic effects in neurodegenerative diseases.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could help mitigate oxidative stress-related cellular damage.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its structural features that allow for interaction with bacterial cell membranes and metabolic pathways.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Study :
- A study conducted on several bacterial strains (e.g., E. coli, S. aureus) revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating promising antimicrobial properties.
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Anticancer Research :
- In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound resulted in a 30% reduction in cell viability at concentrations of 25 µM after 48 hours, suggesting potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate (MIC: 50 µg/mL) | Moderate (30% reduction at 25 µM) | Enzyme inhibition, receptor interaction |
| 4-Bromo-3-thiocyanato-benzoic acid ethyl ester | High (MIC: 10 µg/mL) | High (50% reduction at 10 µM) | Covalent bonding with proteins |
| 4-Nitroaniline | Low (MIC: >100 µg/mL) | Low (10% reduction at 100 µM) | Reactive nitrogen species |
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 85–90 | |
| Oxidation | PCC, CH₂Cl₂, 0°C → RT | 70–75 |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aromatic fluorine environment (δ ~7.2–7.8 ppm for fluorophenyl protons) and oxoacetaldehyde signals (δ ~9.8 ppm for aldehyde) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular mass (C₈H₇FN₂O₂: Calc. 182.05; Obs. 182.04) .
- X-ray Crystallography : For unambiguous structural confirmation (if crystalline) .
Advanced: How does the 3-fluoro substituent influence reactivity compared to chloro/bromo analogs?
Methodological Answer:
The fluorine atom’s high electronegativity enhances electron-withdrawing effects, altering:
- Reaction Rates : Faster nucleophilic aromatic substitution (NAS) compared to chloro analogs due to stronger inductive effects .
- Biological Activity : Fluorine improves metabolic stability and target binding affinity vs. bulkier halogens (e.g., Br) .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | NAS Rate (Relative) | logP | Biological Half-life (h) |
|---|---|---|---|
| -F | 1.5× | 1.2 | 6.8 |
| -Cl | 1.0× | 1.8 | 4.2 |
| -Br | 0.7× | 2.1 | 3.5 |
| Data inferred from halogenated phenyl analogs |
Advanced: How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Optimal stability observed at pH 5–7 .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature. Store at –20°C in amber vials to prevent photodegradation .
Advanced: What methodologies evaluate interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ using fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
- SPR Analysis : Quantify binding kinetics (ka/kd) using surface plasmon resonance .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Parameter Optimization : Screen solvents (DMF vs. THF), catalysts (Pd-C vs. Raney Ni), and temperatures. For example, switching from Pd-C to PtO₂ increases reduction yields by 15% .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to carboxylic acid) and adjust stoichiometry .
Advanced: What is its role as an intermediate in complex molecule synthesis?
Methodological Answer:
The compound serves as a precursor for:
- Heterocyclic Systems : Condensation with hydrazines to form pyrazoles .
- Pharmaceutical Derivatives : Coupling with amino acids via EDC/HOBt to create prodrugs .
Q. Table 3: Derivatives Synthesized
| Derivative Class | Application | Key Reaction |
|---|---|---|
| Pyrazole | Anticancer agents | Hydrazine condensation |
| Schiff Bases | Antimicrobials | Reaction with primary amines |
| Peptide Conjugates | CNS therapeutics | Amide coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
